(2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide
(2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide
Brand Name:
Vulcanchem
CAS No.:
124656-62-8
VCID:
VC20898228
InChI:
InChI=1S/C16H15N3O2/c1-9(17)16(21)18-10-6-7-14-12(8-10)15(20)11-4-2-3-5-13(11)19-14/h2-9H,17H2,1H3,(H,18,21)(H,19,20)/t9-/m0/s1
SMILES:
CC(C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N
Molecular Formula:
C16H15N3O2
Molecular Weight:
281.31 g/mol
(2S)-2-Amino-N-(9-oxo-10H-acridin-2-yl)propanamide
CAS No.: 124656-62-8
Cat. No.: VC20898228
Molecular Formula: C16H15N3O2
Molecular Weight: 281.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124656-62-8 |
|---|---|
| Molecular Formula | C16H15N3O2 |
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | (2S)-2-amino-N-(9-oxo-10H-acridin-2-yl)propanamide |
| Standard InChI | InChI=1S/C16H15N3O2/c1-9(17)16(21)18-10-6-7-14-12(8-10)15(20)11-4-2-3-5-13(11)19-14/h2-9H,17H2,1H3,(H,18,21)(H,19,20)/t9-/m0/s1 |
| Standard InChI Key | VUXSLRUURPUHCK-VIFPVBQESA-N |
| Isomeric SMILES | C[C@@H](C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N |
| SMILES | CC(C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N |
| Canonical SMILES | CC(C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator